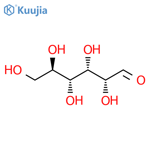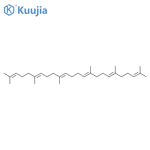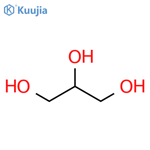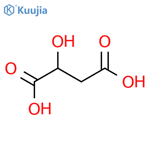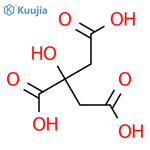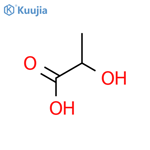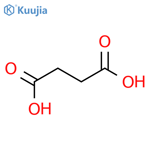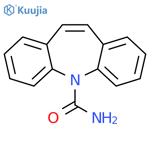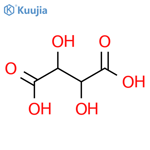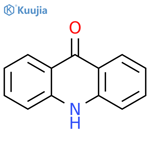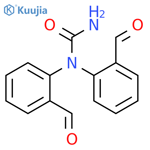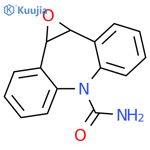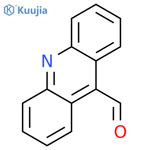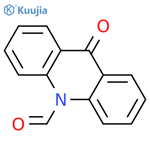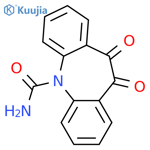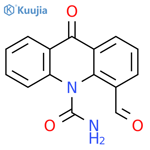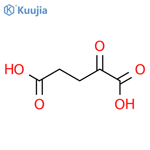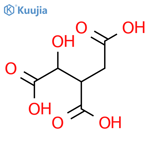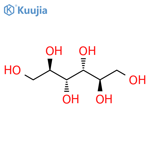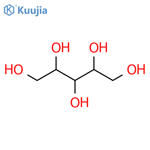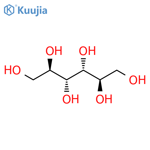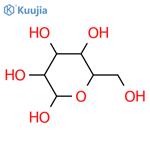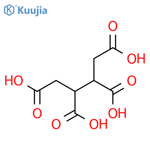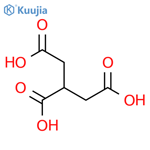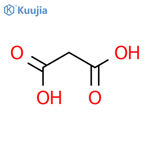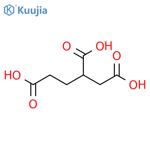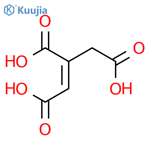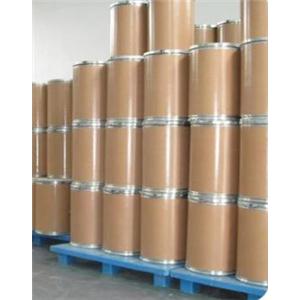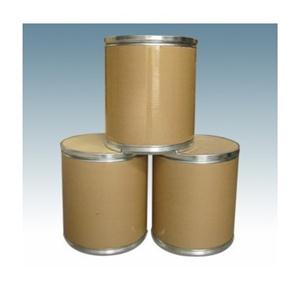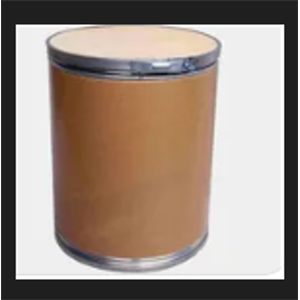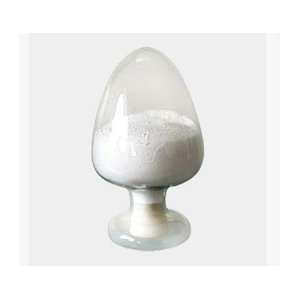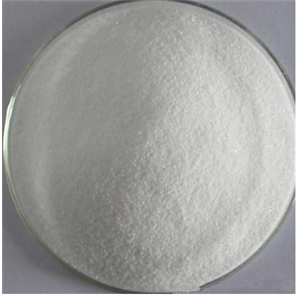- Genetic and bioprocess engineering to improve squalene production in Yarrowia lipolytica, Bioresource Technology, 2020, 317, 123991
Cas no 77-92-9 (Citric acid)
クエン酸(クエンさん、Citric acid)は、有機酸の一種で、化学式C₆H₈O₇で表されるカルボン酸です。天然では柑橘類に多く含まれ、食品添加物や医薬品、化粧品など幅広い分野で利用されています。その優れたキレート作用により、金属イオンの封鎖やpH調整剤として機能し、食品の風味向上や保存性の向上に寄与します。また、生体内ではクエン酸回路(TCA回路)の中間体としてエネルギー産生に関与する重要な化合物です。高い水溶性と生分解性を持ち、環境負荷が低いことも特徴です。工業的には発酵法で生産され、純度の高い結晶として供給されます。

Citric acid structure
商品名:Citric acid
Citric acid 化学的及び物理的性質
名前と識別子
-
- Citric acid
- 2-Hydroxy-1,2,3-propanetricarboxylic acid
- Citric acid, anhydrous, USP Grade 1,2,3-Propanetricarboxylic acid, 2 hydroxy-citric acid, anhydrous, USP Grade
- Citric acid anhydrous
- Citric acid anhydride
- Bromophos-meth
- 2-Hydroxypropane-1,2,3-tricarboxylic acid
- Citrate
- Citrate Standard for IC
- CITRIC ACID(RG)
- Anhydrous Citric Acid
- 3'-hydroxy-3-biphenylcarboxylic acid
- 3-hydroxy-3-carboxy-pentanedioic acid
- 3'-hydroxybiphenyl-3-carboxylic acid
- Citric acid, for Molecular biology, anhydrous, Rnase and Protease free
- 2-Hydroxytricarballylic acid
- Citric acid, anhydrous
- Citro
- Citretten
- Aciletten
- Chemfill
- Hydrocerol A
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-
- Kyselina citronova
- Caswell No. 221C
- F 0001 (polycarboxylic acid)
- 3-Carboxy-3-hydroxypentane-1,5-dioic acid
- 2-Hydroxypropanetricarboxylic acid
- beta-Hydroxytricarballylic acid
- FEMA Number 2306
- K-Lyte
- Citric acid monohydrate
- CITRATE ANION
- SMR000471840
- E330
- 2-hydroxy-1,2,3-propanetricarboxylic acid, ion(3-)
- 2-hydroxy-1,2,3-propanetricarboxylate(3-)
- 2-hydroxytricarballylate
- 2-hydroxy-1,2,3-propanetricarboxylate
- citric acid tetraanion
- MLSMR
- 2-oxido-1,2,3-propanetricarboxylate
- Citronensaeure
- MLS001066346
- 316 pickling passivation
- 304 passivation
- 303 passivation
- pickling passivation
- 303F passivation
- passivation
- Anhydrous citrate
- 8F5D336A-442D-434A-9FB0-E400FF74E343
- BRD-K76792669-001-08-1
- cid_311
- 2-Hydroxy-1,3-propanetricarboxylic acid
- Citric Acid, anhydrous granular, A.C.S.
- NCGC00090954-04
- 1,2,3-Propanetricarboxylio acid, 2-hydroxy-
- Citric acid, analytical standard
- Citric acid, certified reference material, TraceCERT(R)
- Citric Acid, anhydrous, granular
- BETA-HYDROXY-TRICARBOXYLIC ACID
- Citric acid, anhydrous (USP)
- NCGC00090954-01
- DTXSID3020332
- ANHYDROUS CITRIC ACID (MART.)
- AE-562/40806920
- MFCD00011669
- Citronensaure
- ANHYDROUS CITRIC ACID COMPONENT OF CLENPIQ
- Q159683
- K-Lyte (Salt/Mix)
- acido citrico
- Citralite
- NS00007335
- FEMA No. 2306
- CITRIC ACID [WHO-DD]
- ANHYDROUS CITRIC ACID (USP MONOGRAPH)
- NCIStruc2_000099
- AI3-06286
- NCI60_022579
- Citric acid anhydrous (JAN)
- Citric Acid, anhydrous, fine granular
- CHEBI:30769
- D00037
- 2-hydroxypropane-1,2,3-tricarboxylicacid
- Citric acid, Anhydrous, Pharmaceutical Secondary Standard; Certified Reference Material
- Citraclean
- CHEMBL1261
- Citric Acid,(S)
- NCGC00090954-06
- CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA)
- CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION)
- Citric acid,anhydrous
- Citric acid, meets USP testing specifications, anhydrous
- Citricum acidum
- BP-31028
- USEPA/OPP Pesticide Code: 21801
- CCRIS 3292
- Acidum citricum monohydrate
- B1650
- NCIOpen2_004062
- F2191-0222
- 79586-22-4
- Citric acid, anhydrous [USP:JAN]
- BDBM14672
- STK286098
- Citric acid monoglyceride
- Kyselina citronova [Czech]
- Acidum citricum
- NSC30279
- K-Lyte DS (Salt/Mix)
- KBio3_002740
- 1,2,3-Tricarboxy-2-hydroxypropane
- K-Lyte/Cl (Salt/Mix)
- STR12052
- Kyselina 2-hydroxy-1,2,3-propantrikarbonova [Czech]
- UNII-XF417D3PSL
- NCGC00090954-03
- 2-hydroxy-1,2,3-propanetricarboxyic acid
- HSDB 911
- XF417D3PSL
- anhydrous, ACS reagent, inverted exclamation markY99.5%
- DB04272
- NSC759606
- Citric acid, anhydrous, European Pharmacopoeia (EP) Reference Standard
- Pharmakon1600-01300013
- Suby G
- s5761
- Citric Acid, anhydrous powder, A.C.S.
- Citric acid, Electrophoresis Grade
- Spectrum3_001850
- Citric acid, anhydrous, cell culture tested, plant cell culture tested
- Oprea1_502996
- SBI-0206765.P001
- EINECS 201-069-1
- CITRICUM ACIDUM [HPUS]
- Citraclean (Salt/Mix)
- HMS2268B04
- 2-Hydroxy-1,2,3-propanetricarboxylic Acid, Anhydrous
- E 330
- DTXCID50332
- ANHYDROUS CITRIC ACID [II]
- ANHYDROUS CITRIC ACID [USP MONOGRAPH]
- NSC 626579
- SBI-0206765.0002
- J-520099
- HMS1787N01
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy- (9CI)
- Citric acid (8CI)
- 2c4v
- ANHYDROUS CITRIC ACID [JAN]
- Tox21_113436
- EN300-16683
- HY-N1428
- 3-Carboxy-3-hydroxypentane-1,5-dioate
- ANHYDROUS CITRIC ACID [MART.]
- citric-acid
- C1949
- EC 201-069-1
- CITRIC ACID, ANHYDROUS [EP IMPURITY]
- Citric acid, ACS reagent, >=99.5%
- Ubiquitin
- CITRIC ACID [FHFI]
- CITRIC ACID,ANHYDROUS [VANDF]
- CLENPIQ COMPONENT ANHYDROUS CITRIC ACID
- WLN: QV1XQVQ1VQ
- NSC-30279
- CITRIC ACID, ANHYDROUS (USP IMPURITY)
- NSC-626579
- Citric acid, meets analytical specification of Ph. Eur., BP, USP, E330, anhydrous, 99.5-100.5% (based on anhydrous substance)
- NCIOpen2_004502
- Citric acid, United States Pharmacopeia (USP) Reference Standard
- 4nrm
- G91031
- Citrate standard for IC, 1000 mg/L, analytical standard
- 1o4l
- Citric acid [USAN:JAN]
- CS-6965
- K-Lyte DS
- C00158
- ANHYDROUS CITRIC ACID (II)
- 2-hydroxy-1,2,3-propane-tricarboxylic acid
- NCGC00254055-01
- 2-Hydroxy-1,2,3-propane tricarboxylic acid
- CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION) [DSC]
- CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA) [DSC]
- DA-72240
- GTPL2478
- NSC-112226
- NCIStruc1_000057
- NCGC00090954-05
- Uro-trainer
- C6H8O7
- Anhydrous citric acid (JP18)
- Citric acid, >=99.5%, FCC, FG
- CITRIC ACID, ANHYDROUS (EP IMPURITY)
- CITRIC ACID, ANHYDROUS [USP IMPURITY]
- CITRIC ACID [HSDB]
- beta-Hydroxytricarballylate
- BBL002530
- EPA Pesticide Chemical Code 021801
- Tox21_202405
- BSPBio_003240
- BRN 0782061
- NCGC00090954-02
- CITRIC ACID, ANHYDROUS [WHO-IP]
- 1,2,3-PROPANETRICARBOXYLIC ACID,2-HYDROXY (CITRIC ACID)
- ACIDUM CITRICUM [WHO-IP LATIN]
- Citric Acid Anhydrous; 2-Hydroxypropane-1,2,3-tricarboxylic acid
- CITRIC ACID [MI]
- 1rq2
- 4o61
- AKOS000119911
- 4-03-00-01272 (Beilstein Handbook Reference)
- Tox21_300124
- Kyselina 2-hydroxy-1,2,3-propantrikarbonova
- NCGC00259954-01
- 1,3-Propanetricarboxylic acid, 2-hydroxy-
- NSC626579
- Citric Acid, anhydrous, USP
- bmse000076
- NSC 30279
- 2bo4
- Citric acid, LR, anhydrous, >=99%
- Citric acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.5%
- 4aci
- citr
- CAS-77-92-9
- .beta.-Hydroxytricarballylic acid
- 134367-01-4
- 1i2s
- InChI=1/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12
- 4to8
- HOC(CH2COOH)2COOH
- Citric acid, p.a., 99.5%
- H3cit
- 2fwp
- FC02313
- 141633-96-7
- 1y4a
- Citric acid, Vetec(TM) reagent grade, 99%
- 201-069-1
- 2fw6
- 77-92-9
- Citric acid, BioUltra, anhydrous, >=99.5% (T)
- Citric acid, 99%
- Citric acid, SAJ first grade, >=99.5%
- cit
- citrate(3-)
- cit(3-)
-
- MDL: MFCD00011669
- インチ: 1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- InChIKey: KRKNYBCHXYNGOX-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C(=O)O[H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)O[H]
- BRN: 782061
計算された属性
- せいみつぶんしりょう: 192.02700
- どういたいしつりょう: 192.027003
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 192.12
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 132
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.542
- ゆうかいてん: 153-159 °C (lit.)
- ふってん: 248.08°C (rough estimate)
- フラッシュポイント: 100 ºC
- 屈折率: 1.493~1.509
- PH値: 1.0-2.0 (25℃, 1M in H2O)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 750 g/L (20 ºC)
- あんていせい: Stable. Incompatible with bases, strong oxidizing agents, reducing agents, metal nitrates.
- PSA: 132.13000
- LogP: -1.24850
- 屈折率: INDEX OF REFRACTION: 1.493, 1.498, 1.509 @ 20 °C /CITRIC ACID HYDRATE/
- におい: Odorless
- マーカー: 2326
- FEMA: 2306 | CITRIC ACID
- じょうきあつ: 1.66e-08 mmHg
- かんど: Hygroscopic
- 酸性度係数(pKa): 3.14(at 20℃)
- ようかいせい: 水とエタノールに可溶であり、エーテルに可溶である。
Citric acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315,H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:UN 1789 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S39-S37/39-S24/25-S36/37/39-S45
- 福カードFコード:9
- RTECS番号:GE7350000
-
危険物標識:

- どくせい:LD50 in mice, rats (mmol/kg): 5.0, 4.6 i.p. (Gruber, Halbeisen)
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- TSCA:Yes
- 爆発限界値(explosive limit):8%, 65°F
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Citric acid 税関データ
- 税関コード:2918140000
- 税関データ:
中国税関コード:
2918140000
Citric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680810223-500g |
Citric acid |
77-92-9 | 99.5% | 500g |
¥ 43.5 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095535-500g |
Citric acid |
77-92-9 | ≥99.5% | 500g |
¥135 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805021-100g |
Citrate |
77-92-9 | ,97.0%(GC) | 100g |
¥58.00 | 2022-09-29 | |
| TRC | C521000-50g |
Citric Acid |
77-92-9 | 50g |
$ 58.00 | 2023-09-08 | ||
| Oakwood | 102738-100g |
Citric Acid, anhydrous granular, A.C.S. |
77-92-9 | 99.5% | 100g |
$12.00 | 2024-07-19 | |
| Oakwood | 102738-250g |
Citric Acid, anhydrous granular, A.C.S. |
77-92-9 | 99.5% | 250g |
$18.00 | 2024-07-19 | |
| abcr | AB355095-500 g |
Citric acid, Electrophoresis Grade, 99.5%; . |
77-92-9 | 99.5% | 500 g |
€68.40 | 2023-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014169-25kg |
Citric acid |
77-92-9 | 99.5% | 25kg |
¥1363 | 2024-05-21 | |
| Enamine | EN300-16683-0.05g |
2-hydroxypropane-1,2,3-tricarboxylic acid |
77-92-9 | 95% | 0.05g |
$19.0 | 2023-11-13 | |
| Enamine | EN300-16683-2.5g |
2-hydroxypropane-1,2,3-tricarboxylic acid |
77-92-9 | 95% | 2.5g |
$20.0 | 2023-11-13 |
Citric acid 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1S:H2O, 12 d, 31°C, pH 1.7
リファレンス
- Novel method of citric acid production by Aspergillus niger NCIM-715 exposed to 6'-hydroxy-7'-ethoxybergamottin, Journal Chemtracks, 2016, 18(1), 43-46
合成方法 4
合成方法 5
はんのうじょうけん
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
リファレンス
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667
合成方法 6
合成方法 7
はんのうじょうけん
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
リファレンス
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427
合成方法 8
はんのうじょうけん
1.1R:Oxone, C:125825-47-0, C:25014-41-9, C:Poly-4-vinylpyridine, S:H2O, rt, pH 7
リファレンス
- High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation, Catalysis Letters, 2020, 150(5), 1355-1367
合成方法 9
合成方法 10
合成方法 11
合成方法 12
合成方法 13
合成方法 14
合成方法 15
合成方法 16
合成方法 17
はんのうじょうけん
1.1S:DMF, 70°C; 4 h, 100°C
2.1R:Zn(OAc)2, R:Et3N, S:DMF, 8 h, 120°C
2.1R:Zn(OAc)2, R:Et3N, S:DMF, 8 h, 120°C
リファレンス
- Dynamic ionic crosslinking, graft polyethylene glycol-based polymeric phase change materials networks with ultrahigh latent heat efficiency and recycling ability, Polymer, 2023, 280, 126069
合成方法 18
合成方法 19
合成方法 20
合成方法 21
合成方法 22
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 168 h, pH 5.5, 28 °C
リファレンス
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
,
Journal of Biotechnology,
2020,
321,
13-22
Citric acid Raw materials
- Citric acid
- Cornstarch
- Polyethylene Glycol
- D(+)-Glucose
- Sucrose, Ultra Pure
- Carbamazepine
- Glycerol
- butanedioic acid
Citric acid Preparation Products
- 1,2,3,4-Butanetetracarboxylic acid (1703-58-8)
- meso-Erythritol Standard (149-32-6)
- 2-Ketoglutaric acid (328-50-7)
- Citric acid (77-92-9)
- 1,3-Propanediol (504-63-2)
- DL-Tartaric acid (526-83-0)
- Acridone (578-95-0)
- D-Arabinitol (2152-56-9)
- propane-1,2,3-tricarboxylic acid (99-14-9)
- (106680-74-4)
- Urea, N,N-bis(2-formylphenyl)- (1391124-13-2)
- Lactate (50-21-5)
- propanedioic acid (141-82-2)
- Malic acid (6915-15-7)
- 1,2,4-Butanetricarboxylic acid (923-42-2)
- 1a,10b-dihydro-6H-dibenzo[b,f]oxireno[2,3-d]azepine-6-carboxamide (36507-30-9)
- acridine-9-carbaldehyde (885-23-4)
- 9-Oxo-10(9H)-acridinecarboxaldehyde (1177432-69-7)
- Squalene (111-02-4)
- prop-1-ene-1,2,3-tricarboxylic acid (499-12-7)
- 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid (320-77-4)
- DL-Mannitol (87-78-5)
- 11-Keto Oxcarbazepine (537693-29-1)
- 4-Formyl-9-oxo-10(9H)-acridinecarboxamide (1095650-06-8)
- D-Mannitol (69-65-8)
- butanedioic acid (110-15-6)
Citric acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:77-92-9)Citric acid
注文番号:A1205096
在庫ステータス:in Stock
はかる:25kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:41
価格 ($):469.0
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:77-92-9)Citric acid
注文番号:JH041
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:77-92-9)柠檬酸
注文番号:LE26799725
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:77-92-9)Citric acid monohydrate
注文番号:LE18459
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Citric acid 関連文献
-
Zhaowei Li,Xin Wen,Haichao Liu Green Chem. 2022 24 1650
-
Yu Li,Shan Gao,Haiming Jing,Lijuan Qi,Junyu Ning,Zhuangsheng Tan,Kexin Yang,Chaoying Zhao,Ling Ma,Guojun Li Toxicol. Res. 2013 2 403
-
Corine Tourné-Péteilh,Maeva Barège,Mathieu Lions,Jean Martinez,Jean-Marie Devoisselle,Anne Aubert-Pouessel,Gilles Subra,Ahmad Mehdi RSC Adv. 2021 11 30887
-
Tao Sheng,Lei Zhao,Wen-Zong Liu,Ling-fang Gao,Ai-Jie Wang RSC Adv. 2017 7 32076
-
Ana Roda,Filipa Santos,Yeong Zen Chua,Aarti Kumar,Hoang Tam Do,Alexandre Paiva,Ana Rita C. Duarte,Christoph Held Phys. Chem. Chem. Phys. 2021 23 1706
77-92-9 (Citric acid) 関連製品
- 79-33-4(L-Lactic acid)
- 3012-65-5(Diammonium hydrogen citrate)
- 50-21-5(Lactate)
- 5949-29-1(Citric acid monohydrate)
- 6100-05-6(Potassium citrate monohydrate)
- 6132-04-3(Sodium citrate dihydrate)
- 6915-15-7(Malic acid)
- 1123-28-0(1-Hydroxycyclohexanecarboxylic acid)
- 6205-14-7(Hydroxycitric Acid (Technical Grade))
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:77-92-9)Citric acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-92-9)Citric acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
